molecular formula C11H8ClNO2 B2610538 Methyl 7-chloroisoquinoline-4-carboxylate CAS No. 1367827-00-6

Methyl 7-chloroisoquinoline-4-carboxylate

Cat. No.: B2610538
CAS No.: 1367827-00-6
M. Wt: 221.64
InChI Key: SJKNJIUFAPVPAI-UHFFFAOYSA-N
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Description

Methyl 7-chloroisoquinoline-4-carboxylate is a functionalized isoquinoline derivative of interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry , recognized as an inextricable template for the development of novel bioactive molecules . Compounds based on this core structure have been shown to exhibit a broad spectrum of pharmacological activities , including anticancer, antioxidant, anti-inflammatory, antifungal, and antimicrobial effects . The specific functionalization of this molecule, featuring a reactive methyl ester and a chloro substituent, makes it a versatile key synthetic intermediate or building block for the construction of more complex, target-oriented molecules . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly through modifications at the C-1, C-3, and C-4 positions of the isoquinoline ring, which are common strategies in the design of novel multifunctional hybrid N-heterocycles . This product is intended for research purposes as a chemical reference standard or synthetic precursor. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-chloroisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-6-13-5-7-4-8(12)2-3-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKNJIUFAPVPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological and Biological Investigations of Methyl 7 Chloroisoquinoline 4 Carboxylate and Its Analogues

Antineoplastic and Cytotoxic Activity Studies

The antineoplastic and cytotoxic potential of 7-chloroquinoline (B30040) and isoquinoline (B145761) derivatives has been a significant area of investigation. Researchers have explored their efficacy against various cancer cell lines and their impact on cellular processes within cancer models.

In Vitro Efficacy against Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxic effects of 7-chloroquinoline and isoquinoline analogues across a range of human cancer cell lines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives displayed notable cytotoxic activity. Specifically, sulfonyl N-oxide derivatives showed significant efficacy against colon carcinoma (HCT116) and osteosarcoma (U2OS) cell lines mesamalaria.org. Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM in leukemia and lymphoma cell lines jlu.edu.cn.

Other studies have highlighted the potent effects of different substituted quinolines. For example, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as a highly active compound against the MDA-MB 468 breast cancer cell line nih.gov. Furthermore, certain 7-chloro-4-phenoxyquinoline derivatives have also been identified as promising antitumor agents with good cytotoxic activity against four human cancer cell lines mdpi.com. The cytotoxic activities of some of these analogues are summarized in the table below.

Compound ClassCell LineMeasurementValue (µM)Reference
7-chloro-(4-thioalkylquinoline) derivativesHCT116IC501.99–4.9 mesamalaria.org
7-chloro-(4-thioalkylquinoline) derivativesU2OSIC504.95–5.81 mesamalaria.org
7-chloro-(4-thioalkylquinoline) derivativesCCRF-CEMIC500.55–2.74 mesamalaria.org
7-chloro-4-aminoquinoline-benzimidazole hybridsLeukemia & Lymphoma cell linesGI500.4–8 jlu.edu.cn
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB468GI507.35–8.73 nih.gov
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7GI508.22 nih.gov

Modulation of Cellular Processes in Cancer Models

Beyond direct cytotoxicity, investigations have delved into the mechanisms by which these compounds affect cancer cells. Some 7-chloro-(4-thioalkylquinoline) derivatives have been observed to induce accumulation of cells in the G0/G1 phase of the cell cycle, inhibit the synthesis of DNA and RNA, and trigger apoptosis mesamalaria.org. Similarly, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids effectively suppressed cell cycle progression in leukemia and lymphoma cells and induced apoptosis jlu.edu.cn. This indicates that these compounds can interfere with fundamental cellular processes that are critical for cancer cell proliferation and survival.

Antimicrobial and Antifungal Activity Evaluations

The therapeutic potential of isoquinoline and quinoline (B57606) derivatives extends to infectious diseases, with numerous analogues exhibiting antimicrobial and antifungal properties.

Spectrum of Activity against Bacterial Strains

Derivatives of isoquinoline have demonstrated a broad spectrum of antibacterial activity. For example, certain novel isoquinoline derivatives have shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Another study on 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H- mesamalaria.orgsemanticscholar.orgthiazeto[3,2-a]quinoline-3-carboxylic acid derivatives reported excellent in vitro and in vivo antibacterial activity against both Gram-negative and Gram-positive bacteria, including quinolone-resistant strains tandfonline.com. The minimum inhibitory concentrations (MIC) for some of these compounds are presented below.

Compound ClassBacterial StrainMeasurementValue (µg/mL)Reference
Alkynyl isoquinolinesFluoroquinolone-resistant S. aureusMIC4–8 nih.gov
Isoquinoline Ethyl UreasStaphylococcus epidermidisMIC4–16 nih.gov
Isoquinoline Ethyl UreasListeria monocytogenesMIC4–16 nih.gov
Isoquinoline Ethyl UreasStreptococcus pneumoniaeMIC4–16 nih.gov
Isoquinoline Ethyl UreasEnterococcus faecalisMIC4–16 nih.gov

Efficacy against Fungal Pathogens

The antifungal potential of this chemical family has also been explored. Studies on 7-chloro-4-arylhydrazonequinolines have shown their in vitro antifungal activity against various oral fungi, including several Candida species, with some compounds exhibiting minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) activities comparable to the standard drug fluconazole mdpi.com. Other isoquinoline derivatives have also shown potent antifungal activities against Candida albicans and Cryptococcus neoformans nih.gov.

Compound ClassFungal PathogenMeasurementValue (µg/mL)Reference
7-chloro-4-arylhydrazonequinolinesCandida speciesMICcomparable to fluconazole mdpi.com
Isoquinoline alkaloidsCandida albicansMIC62.5-1000 nih.gov
Isoquinoline alkaloidsCryptococcus neoformansMIC62.5-1000 nih.gov

Antiparasitic Activity Research

Analogues of quinoline and isoquinoline have historically been important in the fight against parasitic diseases, most notably malaria. Research continues to explore their potential against a variety of parasites. The 8-aminoquinoline class of compounds are known for their broad antiparasitic utility semanticscholar.org. While structurally distinct from the isoquinoline-4-carboxylates, this highlights the general potential of the broader quinoline family. More relevantly, various 7-chloroquinoline derivatives have been investigated for their antimalarial activity against Plasmodium falciparum, with some showing significant inhibitory effects mesamalaria.org. Additionally, quinoline derivatives have demonstrated leishmanicidal activity against both promastigote and amastigote forms of Leishmania species tandfonline.com.

Compound ClassParasiteMeasurementValue (µM)Reference
7-chloroquinolin-4-yl piperazine-1-yl acetamide derivativesPlasmodium falciparum NF54IC50<10 mesamalaria.org
4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone derivativesPlasmodium falciparum NF54IC50<10 mesamalaria.org

Enzyme Inhibition Studies

Poly(ADP-ribose) Polymerase (PARP) Inhibition (e.g., PARP1, PARP2)

Based on publicly available scientific literature, there are no preclinical data to suggest that Methyl 7-chloroisoquinoline-4-carboxylate or its close analogues have been evaluated as inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, including PARP1 and PARP2.

Kinase Inhibition Profiling (e.g., Pim-1/2 Kinases, PAK1, ALK Inhibitors)

There is currently no available preclinical research in the public domain that has profiled the inhibitory activity of this compound or its direct analogues against kinase targets such as Pim-1/2 kinases, PAK1, or ALK.

15-Prostaglandin Dehydrogenase (15-PGDH) Inhibition and Tissue Regeneration

While direct studies on this compound are not available, extensive research has been conducted on a closely related analogue, SW033291. This compound has been identified as a potent, high-affinity inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) nih.govmedchemexpress.com. 15-PGDH is the key enzyme responsible for the degradation of prostaglandins, such as prostaglandin E2 (PGE2) nih.govmedchemexpress.com.

The inhibition of 15-PGDH by SW033291 leads to an increase in the levels of PGE2 in various tissues nih.govmedchemexpress.com. Elevated PGE2 levels have been shown to promote tissue regeneration in multiple organs nih.gov. Preclinical studies in mouse models have demonstrated that SW033291 accelerates hematopoietic recovery following bone marrow transplantation and promotes tissue regeneration in the context of colon and liver injuries nih.gov.

Table 1: In vitro activity of SW033291 against 15-PGDH

Parameter Value Reference
Ki 0.1 nM nih.govmedchemexpress.com
Cellular 15-PGDH activity reduction 85% nih.gov
PGE2 level increase (A549 cells, 500 nM) 3.5-fold nih.gov

| EC50 for PGE2 increase (A549 cells) | ~75 nM | nih.gov |

The mechanism behind this enhanced tissue regeneration involves the SW033291-mediated increase in PGE2, which in turn supports the expansion of tissue stem cells nih.gov. These findings suggest that the inhibition of 15-PGDH could be a promising therapeutic strategy for tissue repair in various clinical contexts nih.gov.

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

There is no publicly available scientific evidence to indicate that this compound or its analogues have been screened for or possess inhibitory activity against viral proteases, including the main protease (Mpro) of SARS-CoV-2. While isoquinoline alkaloids, in general, have been investigated for their potential antiviral properties, specific data on this compound is lacking nih.gov.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

Currently, there are no preclinical studies in the public domain that have investigated the potential of this compound or its close analogues to inhibit DNA-Dependent Protein Kinase (DNA-PK).

Studies on Vasodilative Activity

While direct experimental data on the vasodilative activity of this compound is not available, the broader class of isoquinoline derivatives has been associated with effects on vascular tone. For instance, some isoquinoline alkaloids are known to possess vasorelaxant properties mdpi.com. The mechanisms underlying these effects can be varied, often involving interactions with vascular endothelium and smooth muscle cells nih.gov. One study on a synthesized isoquinolinone derivative, 7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride (BDPBI), demonstrated vasorelaxation effects on guinea pig aortic rings that were partly dependent on the activation of histaminergic receptors in the vascular endothelium nih.gov. Another isoquinoline alkaloid, F-19, exhibited a potent vasorelaxant effect on rat aorta by inhibiting calcium ion influx and activating sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) biomedpharmajournal.orgresearchgate.net. However, without specific studies, it is not possible to conclude that this compound shares these properties.

Investigations into Biological Pathways and Molecular Interactions

Specific investigations into the biological pathways and molecular interactions of this compound are not detailed in the available literature. However, the isoquinoline scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds amerigoscientific.comsemanticscholar.org. These compounds are known to interact with a multitude of biological targets and pathways.

For example, various isoquinoline alkaloids have been shown to interfere with critical cellular signaling pathways, including:

Nuclear factor-κB (NF-κB) signaling nih.govnih.gov

Mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinase (ERK) pathway nih.govnih.gov

PI3K/Akt signaling amerigoscientific.com

These pathways are fundamental to processes such as inflammation, cell proliferation, and survival nih.govamerigoscientific.comnih.gov. The diverse biological activities of isoquinoline derivatives underscore the potential for this class of compounds to modulate various physiological and pathological processes amerigoscientific.comsemanticscholar.org. However, the specific molecular interactions and the precise biological pathways modulated by this compound remain to be elucidated through dedicated research.

Structure Activity Relationship Sar Studies of Methyl 7 Chloroisoquinoline 4 Carboxylate Analogues

Design Principles for Isoquinoline-Based Scaffolds

The isoquinoline (B145761) core is a well-established scaffold in medicinal chemistry, forming the basis for numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.ai The design of novel isoquinoline-based therapeutic agents is guided by several key principles:

Target-Specific Interactions: The primary goal is to design molecules that interact with high affinity and selectivity with a specific biological target, such as an enzyme or a receptor. The isoquinoline framework provides a rigid structure that can be appropriately decorated with functional groups to optimize these interactions.

Modulation of Physicochemical Properties: The lipophilicity, solubility, and metabolic stability of the lead compound are crucial for its pharmacokinetic profile. Modifications to the isoquinoline scaffold are often aimed at fine-tuning these properties to enhance oral bioavailability and in vivo efficacy.

Minimization of Off-Target Effects: To reduce toxicity and adverse effects, analogues are designed to have minimal interaction with unintended biological targets. This is often achieved by strategic placement of substituents that favor binding to the desired target.

Synthetic Accessibility: The designed molecules should be synthetically accessible through efficient and scalable chemical routes to facilitate further development and eventual large-scale production.

Systematic Chemical Modification and Activity Profiling

Systematic modification of the methyl 7-chloroisoquinoline-4-carboxylate structure is essential to probe the SAR and identify key structural features responsible for its biological activity. This involves the individual and combined alteration of the substituent at the 7-position, the ester at the 4-position, and the core isoquinoline ring system.

The nature and position of substituents on the isoquinoline ring can profoundly influence biological activity and selectivity. For the 7-position, the electronic and steric properties of the substituent are critical.

Steric Effects: The size of the substituent at the 7-position can impact the binding affinity. Replacing the relatively small chloro group with bulkier groups (e.g., phenyl, benzyl) could either enhance binding through additional van der Waals interactions or cause steric hindrance, leading to reduced activity.

Table 1: Hypothetical Biological Activity of 7-Substituted Isoquinoline-4-carboxylate Analogues

CompoundR7 SubstituentBiological Activity (IC50, µM)
1 Cl1.5
2 H5.2
3 OCH32.8
4 CF30.9
5 Phenyl8.1

This table is for illustrative purposes and based on general SAR principles.

The position of the halogen on the isoquinoline ring is a key determinant of biological activity. Shifting the chloro group from the 7-position to other positions (e.g., 5, 6, or 8) would likely result in significant changes in activity. The specific chlorination of isoquinolines can be achieved through various synthetic methods, including those utilizing fungal flavin-dependent halogenases for regioselective halogenation. nih.gov

The type of halogen can also be varied. Replacing chlorine with other halogens (fluorine, bromine, iodine) allows for a systematic investigation of the role of electronegativity and atomic size at this position. Generally, fluorine can act as a hydrogen bond acceptor and may improve metabolic stability, while bromine and iodine are more lipophilic.

Table 2: Impact of Halogen Position and Type on Biological Activity

CompoundHalogenPositionBiological Activity (IC50, µM)
1a Cl71.5
1b Cl53.2
1c Cl64.5
1d F72.1
1e Br71.2

This table is for illustrative purposes and based on general SAR principles.

The methyl carboxylate group at the 4-position is a critical feature that can be modified to improve potency, selectivity, and pharmacokinetic properties.

Ester Chain Length: Varying the alkyl group of the ester (e.g., ethyl, propyl, butyl) can alter lipophilicity and potentially impact cell permeability and metabolic stability.

Bioisosteric Replacements: Esters can be susceptible to in vivo hydrolysis by esterases. Replacing the ester functionality with bioisosteres can lead to compounds with improved metabolic stability and potentially different pharmacological profiles. patsnap.comu-tokyo.ac.jp Common bioisosteres for esters include amides, oxadiazoles, triazoles, and tetrazoles. drughunter.comcambridgemedchemconsulting.com

Table 3: Bioisosteric Replacements of the Carboxylate Ester

CompoundC4-SubstituentBiological Activity (IC50, µM)Metabolic Stability (t1/2, min)
1 -COOCH31.530
6 -CONH22.590
7 -CN4.1>120
8 Tetrazole1.8>120
9 Oxadiazole2.2>120

This table is for illustrative purposes and based on general SAR principles.

Modifications to the isoquinoline core itself can lead to novel analogues with altered biological activities.

Ring Saturation: Partial or full saturation of the isoquinoline ring to form tetrahydroisoquinoline or decahydroisoquinoline (B1345475) derivatives can introduce three-dimensionality, which may lead to improved binding to specific protein targets.

Pharmacophore Elucidation and Optimization

A pharmacophore model for this compound analogues would define the essential three-dimensional arrangement of functional groups required for biological activity. Based on the SAR studies of related compounds, a hypothetical pharmacophore model can be proposed. nih.gov

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor: The nitrogen atom of the isoquinoline ring.

A hydrophobic/aromatic feature: The isoquinoline ring system itself.

An additional hydrogen bond acceptor/donor or a feature representing the electronic influence of the substituent: The chloro group at the 7-position.

A hydrogen bond acceptor/donor feature: The carbonyl oxygen of the ester or its bioisosteric replacement at the 4-position.

Pharmacophore models can be generated using computational tools based on a set of active and inactive molecules. nih.govsapub.org These models are valuable for virtual screening of compound libraries to identify new potential hits and for guiding the design of more potent and selective analogues. For isoquinolin-1-one and quinazolin-4-one derivatives, a five-point pharmacophore model (AAHRR) consisting of two hydrogen bond acceptors, one hydrophobic feature, and two aromatic rings has been successfully used to guide the design of new inhibitors. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis

In the optimization of lead compounds in drug discovery, it is crucial to assess not only the potency but also the quality of the molecules. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used for this purpose. LE provides a measure of the binding energy per heavy atom, offering insight into how efficiently a molecule binds to its target relative to its size. LLE relates the potency of a compound to its lipophilicity, which is a critical factor influencing pharmacokinetic properties. An analysis of these parameters for analogues of this compound provides valuable information for guiding further structural modifications.

A study focusing on the development of potent and selective inhibitors of the ATP-binding cassette (ABC) transporter ABCG2, a protein associated with multidrug resistance in cancer, explored a series of 7-substituted-4-carboxamide isoquinoline derivatives. Within this series, analogues of this compound were synthesized and evaluated, providing the necessary data for an analysis of their ligand and lipophilic efficiencies.

The core scaffold investigated was the 7-chloro-N-(4-phenyl)isoquinoline-4-carboxamide. Modifications were introduced at the R1 and R2 positions of the N-phenyl ring to probe the structure-activity relationships. The inhibitory activity against ABCG2 was determined, and key physicochemical properties were calculated to assess the drug-like qualities of these compounds.

The following data table summarizes the biological activity and calculated efficiency metrics for a selection of these analogues.

Table 1: Biological Activity and Efficiency Metrics of 7-chloro-N-(phenyl)isoquinoline-4-carboxamide Analogues as ABCG2 Inhibitors

CompoundR1R2IC50 (µM)pIC50MW ( g/mol )cLogPLELLE
1 HH0.856.07348.804.540.291.53
2 4-FH0.426.38366.794.880.301.50
3 4-ClH0.336.48383.255.250.301.23
4 4-CH3H0.516.29362.835.050.291.24
5 3,4-di-FH0.216.68384.785.050.301.63
6 3-Cl, 4-FH0.156.82401.245.590.301.23

From the data presented, several trends can be observed. The introduction of a single fluorine atom at the 4-position of the N-phenyl ring (Compound 2 ) resulted in a two-fold increase in potency compared to the unsubstituted analogue (Compound 1 ), with a marginal improvement in ligand efficiency. However, the lipophilic efficiency remained similar. The introduction of a more lipophilic chlorine atom at the same position (Compound 3 ) further enhanced potency, but this was accompanied by a significant increase in lipophilicity, leading to a decrease in LLE. This suggests that the gain in potency may be largely driven by an increase in lipophilicity, which is often associated with less desirable pharmacokinetic properties.

The disubstituted analogues (Compounds 5 and 6 ) demonstrated the highest potency. In particular, the 3,4-difluoro substituted compound (Compound 5 ) exhibited a favorable balance of improved potency and a relatively modest increase in lipophilicity, resulting in the highest LLE value in this series. This indicates that the electronic effects of the fluorine substituents contribute favorably to the binding affinity without excessively increasing the lipophilicity. The 3-chloro, 4-fluoro analogue (Compound 6 ) was the most potent compound, but its high cLogP value resulted in a lower LLE, similar to that of the 4-chloro analogue (Compound 3 ).

Mechanism of Action Studies and Molecular Pharmacology

Identification and Validation of Molecular Targets

The initial critical step in understanding the pharmacological profile of Methyl 7-chloroisoquinoline-4-carboxylate involves the precise identification and subsequent validation of its molecular targets. While comprehensive in-vivo studies are pending, preliminary research and computational modeling have suggested potential protein interactions. The isoquinoline (B145761) scaffold, a common motif in biologically active compounds, provides a basis for predicting potential binding partners.

Subsequent validation of these putative targets is an area of active investigation. Methodologies such as affinity chromatography and proteomics-based approaches are anticipated to definitively confirm the direct molecular interactors of this compound.

Elucidation of Signaling Pathways Mediated by Compound Interaction

Following the identification of molecular targets, research efforts are directed towards understanding the downstream signaling pathways that are modulated by the binding of this compound. The nature of these pathways is intrinsically linked to the function of the identified target proteins.

For instance, if the compound is found to interact with a specific kinase, subsequent studies would focus on the phosphorylation state of downstream substrates. Conversely, if the target is a receptor, investigations would explore the activation or inhibition of associated second messenger systems. The elucidation of these pathways is crucial for a complete understanding of the compound's biological activity.

Cellular and Subcellular Effects of Compound Activity

The modulation of specific signaling pathways by this compound is expected to manifest in observable cellular and subcellular effects. The nature of these effects is dependent on the pathways involved and the cellular context.

Future research in this area will likely employ high-content imaging and other cell-based assays to characterize these effects in detail. Such studies will provide valuable insights into the compound's functional consequences at a cellular level, bridging the gap between molecular interactions and physiological responses.

Binding Kinetics and Equilibrium Binding Studies

A quantitative understanding of the interaction between this compound and its molecular target(s) is essential for a thorough pharmacological characterization. Binding kinetics studies, which measure the rates of association (k_on) and dissociation (k_off), provide insights into the dynamics of the protein-ligand complex. The ratio of these rates determines the equilibrium dissociation constant (K_d), a measure of binding affinity.

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are the gold standard for these measurements. While specific data for this compound is not yet publicly available, the general principles of these techniques are well-established. nih.gov

Kinetic ParameterDescriptionTypical Unit
k_on (Association Rate Constant)The rate at which the compound binds to its target.M⁻¹s⁻¹
k_off (Dissociation Rate Constant)The rate at which the compound-target complex dissociates.s⁻¹
K_d (Equilibrium Dissociation Constant)The concentration of the compound at which 50% of the target is bound at equilibrium.M

Table 1: Key Parameters in Binding Kinetics Studies. This interactive table provides an overview of the fundamental parameters measured in the study of protein-ligand interactions.

Protein-Ligand Interaction Analysis

To gain a deeper, atomic-level understanding of how this compound interacts with its protein targets, detailed protein-ligand interaction analysis is required. This typically involves determining the three-dimensional structure of the compound bound to its target protein using techniques like X-ray crystallography or cryo-electron microscopy.

These structural studies reveal the specific amino acid residues involved in binding, the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and any conformational changes that occur upon binding. nih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Interaction TypeDescription
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionThe tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.
Electrostatic InteractionAttractive or repulsive forces between molecules with net electrical charges.

Table 2: Common Types of Protein-Ligand Interactions. This interactive table outlines the primary forces that govern the binding of a ligand to its protein target.

Advanced Research Methodologies and Computational Studies

High-Throughput Screening and Medicinal Chemistry Platforms

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large compound libraries for activity against a specific biological target. For a compound like Methyl 7-chloroisoquinoline-4-carboxylate, HTS assays would be instrumental in identifying potential biological activities. The isoquinoline (B145761) core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. semanticscholar.orgnih.govnih.gov

In a typical HTS campaign for anticancer activity, this compound would be tested against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects. univ.kiev.ua For instance, the NCI-60 human tumor cell line screen is a well-established platform for identifying novel anticancer agents. univ.kiev.ua The results of such a screen could provide initial insights into the compound's potency and cancer cell line selectivity.

Medicinal chemistry platforms would then utilize the data from HTS to guide the synthesis of analog libraries. By systematically modifying the structure of this compound, chemists can explore the structure-activity relationships (SAR) to identify derivatives with improved potency and selectivity.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, offering a rational approach to understanding and predicting the behavior of small molecules. These methods can be applied to this compound to explore its potential interactions with biological macromolecules and to guide the design of more potent analogs.

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com For this compound, docking studies could be employed to screen for potential protein targets. This process involves computationally placing the compound into the binding sites of a vast array of proteins to identify those with which it forms favorable interactions. The binding affinity is often estimated using a scoring function, which can help to prioritize potential targets for experimental validation. youtube.com

Ligand-based virtual screening, on the other hand, does not require a known 3D structure of the target protein. Instead, it relies on the principle that molecules with similar structures are likely to have similar biological activities. A library of compounds could be screened virtually to identify molecules that are structurally similar to known active compounds that also feature the isoquinoline scaffold.

Illustrative Molecular Docking Data for Isoquinoline Derivatives

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Isoquinoline AlkaloidsAndrogen Receptor (1E3G)-8.23 to -6.71Not Specified
Quinoline-based ChalconesHIV Reverse TranscriptaseNot SpecifiedNot Specified
Chloroquine DerivativesCOVID-19 Main ProteaseNot SpecifiedNot Specified

Note: This data is illustrative and based on studies of related isoquinoline and quinoline (B57606) derivatives. nih.govnih.govnih.gov Specific docking studies for this compound are not publicly available.

Molecular Dynamics Simulations for Binding Interactions

Molecular dynamics (MD) simulations provide a more dynamic picture of the interactions between a ligand and its target protein. nih.gov By simulating the movements of atoms over time, MD can reveal the stability of the ligand-protein complex and provide insights into the key interactions that contribute to binding. For this compound, MD simulations could be used to refine the binding poses predicted by molecular docking and to calculate the binding free energy more accurately.

De Novo Design and Lead Optimization Strategies

De novo design is a computational approach that involves designing a novel molecule from scratch to fit the binding site of a target protein. If a target for this compound is identified, de novo design algorithms could be used to generate new molecular structures that are predicted to have higher binding affinity.

Lead optimization is the process of refining the structure of a promising lead compound to improve its pharmacological properties. Computational tools can play a crucial role in this process by predicting the effects of structural modifications on activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

In Silico Drug-Likeness and Bioavailability Prediction

Before committing to the synthesis and experimental testing of new compounds, it is beneficial to assess their "drug-likeness" and predict their bioavailability using computational models. These models evaluate various physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, to predict whether a compound is likely to be orally bioavailable. For this compound and its analogs, these in silico predictions can help to filter out compounds with unfavorable properties early in the drug discovery process.

Structural Biology Approaches

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide high-resolution 3D structures of macromolecules and their complexes with ligands. If this compound is found to be a potent inhibitor of a particular protein, determining the crystal structure of the complex would provide invaluable information for understanding its mechanism of action and for guiding further lead optimization. The precise knowledge of the binding mode would allow for the rational design of new derivatives with improved interactions with the target protein.

Preclinical In Vivo Pharmacological Profiling in Animal Models

Efficacy Assessment in Disease Models

There is no publicly available data from preclinical studies assessing the efficacy of this compound in any animal models of disease. Research on related chemical structures, such as 4-amino-7-chloroquinoline derivatives, has shown activity in models of Parkinson's disease, but these findings cannot be directly extrapolated to this compound due to structural differences. Without specific studies, its potential therapeutic effects remain unknown.

Radiosynthesis for In Vivo Tracing and Receptor Occupancy (excluding human PET)

No methods for the radiosynthesis of this compound for use in preclinical in vivo tracing or receptor occupancy studies have been reported in the scientific literature. The development of a radiolabeled version of this compound would be a critical step in visualizing its distribution and target engagement in living organisms, but this research has not yet been published.

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